![molecular formula C14H22O3 B11867910 Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)- CAS No. 122762-94-1](/img/structure/B11867910.png)
Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H24O3, and it possesses both cyclohexanol and spiroketal moieties, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiroketal Core: The spiroketal core can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Cyclohexanol Moiety: The cyclohexanol group is introduced via a nucleophilic addition reaction, where a cyclohexanone derivative reacts with the spiroketal intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiroketal moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol involves its interaction with specific molecular targets. The spiroketal moiety can interact with enzymes, altering their activity and affecting metabolic pathways. Additionally, the cyclohexanol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: Shares the spiroketal core but lacks the cyclohexanol moiety.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is unique due to the presence of both spiroketal and cyclohexanol moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
122762-94-1 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-12(2)9-16-14(17-10-12)8-11(14)13(15)6-4-3-5-7-13/h8,15H,3-7,9-10H2,1-2H3 |
Clave InChI |
QKHQOTHOBNUMDD-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2(C=C2C3(CCCCC3)O)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


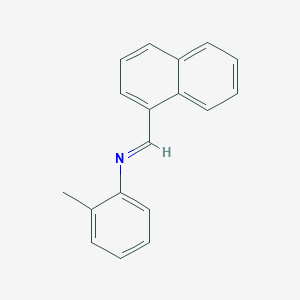


![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
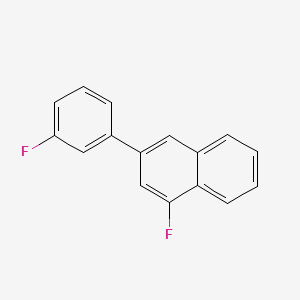
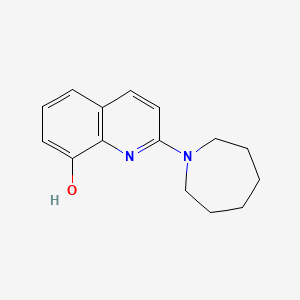

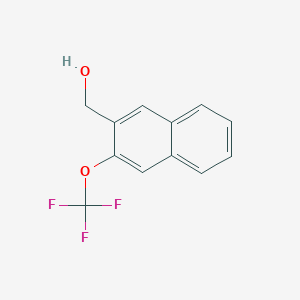
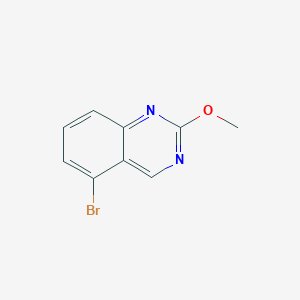
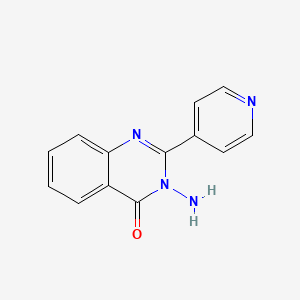
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
